molecular formula C15H17N3O3 B2484264 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034592-18-0

5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2484264
CAS No.: 2034592-18-0
M. Wt: 287.319
InChI Key: MCWIPLBEGHKBKR-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrazine scaffold, a structure of high interest in modern medicinal chemistry for the development of targeted protein kinase inhibitors (PKIs) . While specific clinical data for this exact analog is not publicly available, its core structure is recognized for enabling potent biological activity. Pyrazolo-fused heterocycles are renowned for their ability to function as ATP-competitive inhibitors, disrupting the aberrant signaling of kinases that is a hallmark of various cancers, including lung adenocarcinoma and other solid tumors . The presence of the 3,5-dimethoxybenzoyl moiety is a critical functional group that can be engineered for enhanced binding affinity and selectivity towards specific kinase targets. Researchers value this compound for probing oncogenic pathways driven by dysregulated kinases, making it a valuable tool for in vitro cell-based assays and in vivo preclinical studies to investigate mechanisms of proliferation and apoptosis . Its primary research value lies in its potential as a lead structure for the development of novel anticancer therapeutics, particularly for investigating structure-activity relationships (SAR) and overcoming drug resistance mechanisms associated with current kinase inhibitors . This compound is intended for research purposes to further elucidate cellular signaling pathways and validate new therapeutic targets.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-7-11(8-14(9-13)21-2)15(19)17-5-6-18-12(10-17)3-4-16-18/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWIPLBEGHKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with a pyrazole derivative in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

  • Antifungal Activity : Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antifungal properties. For instance, modifications of pyrazol-5-yl-benzamide derivatives demonstrated effective control against plant pathogens such as Valsa mali, with median effective concentrations (EC50) indicating strong antifungal activities. Compounds derived from this class showed lower resistance frequencies compared to traditional antifungal agents like tebuconazole .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. Its structural components allow for interactions with enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that pyrazolo derivatives may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets that regulate cell growth and apoptosis. Further research is needed to elucidate the specific pathways affected by this compound .

Case Studies

Several case studies provide insights into the practical applications of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:

  • Study on Antifungal Resistance : A study demonstrated that specific derivatives exhibited reduced resistance development in fungal strains compared to conventional treatments. This highlights the potential of these compounds in agricultural applications where resistance is a growing concern .
  • In Vitro and In Vivo Efficacy : Research involving in vitro assays showed that certain derivatives had remarkable efficacy against various cancer cell lines. In vivo studies further confirmed their potential as therapeutic agents with minimal toxicity to non-target organisms such as Apis mellifera (honeybee) .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazolo[1,5-a]pyrazine core is highly versatile, allowing substitutions at positions 2, 3, 5, and 5. Below is a comparison of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(3,5-Dimethoxybenzoyl) C₁₇H₁₇N₃O₃ 311.34 Benzoyl, methoxy
2-(Trifluoromethyl) derivative 2-CF₃ C₇H₉ClF₃N₃ 227.62 Trifluoromethyl
3-Chloro derivative 3-Cl C₈H₉ClF₃N₃O₂ 271.62 Chloro, trifluoroacetate
5-Methyl-2-nitro derivative 5-CH₃, 2-NO₂ C₇H₈N₄O₂ 180.17 Nitro, methyl
2-Cyclopropyl-5-(trifluoropropanesulfonyl) 2-Cyclopropyl, 5-SO₂CF₂CF₂CH₃ C₁₂H₁₆F₃N₃O₂S 323.33 Sulfonyl, cyclopropyl

Key Observations :

  • Bulkier Substituents : The 3,5-dimethoxybenzoyl group in the target compound introduces steric hindrance, which may limit off-target interactions compared to smaller substituents like CF₃ or Cl .
  • Hydrogen Bonding : Methoxy groups in the target compound provide hydrogen-bonding sites, a feature absent in derivatives like the 3-chloro analogue .

Pharmacological Activity

Compound Reported Activity Mechanism/Receptor Target
Target Compound Negative allosteric modulator of mGluR2 Neurological disorders
2-Trifluoromethyl derivative Life science research (unspecified biological activity) Not disclosed
7-Hydroxy derivative Under investigation (American Elements catalog) Not disclosed
5-Tert-butyl 7-ethyl ester Synthetic intermediate for further functionalization N/A

Insights :

  • The target compound’s mGluR2 NAM activity is unique among the analogues reviewed, likely due to the 3,5-dimethoxybenzoyl group’s optimal size and electronic profile for receptor interaction .
  • Derivatives like the 2-cyclopropyl-5-sulfonyl compound (MW 323.33) may exhibit distinct pharmacokinetic properties due to increased lipophilicity from the sulfonyl group .

Physicochemical Properties

Property Target Compound 2-Trifluoromethyl Derivative 3-Chloro Derivative
Solubility Low (hydrophobic benzoyl) Moderate (hydrochloride salt) Low (trifluoroacetate salt)
Melting Point Not reported Not reported Decomposes at 264–266°C
Fluorescence Not observed Not observed Not observed

Notes:

  • The hydrochloride salt forms (e.g., 2-trifluoromethyl derivative) improve water solubility, critical for in vivo studies .
  • Fluorescence properties are absent in these derivatives, unlike imidazo-pyrrolo-pyrazine hybrids reported in .

Biological Activity

5-(3,5-Dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3,5-dimethoxybenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that pyrazolo derivatives often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many pyrazolo compounds inhibit specific enzymes that play roles in disease progression. For example, inhibition of thymidine phosphorylase (TP) has been linked to anti-tumor effects in similar compounds .
  • Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication processes .
  • Cytotoxic Effects : The ability to induce apoptosis in cancer cells has been documented, suggesting potential use in oncology .

Anticancer Activity

A study conducted on related pyrazolo compounds demonstrated significant anticancer activity against various human cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways .

Antiviral Activity

Another investigation focused on the antiviral properties of pyrazolo compounds against dengue virus showed promising results. The study highlighted the potential for these compounds to serve as antiviral agents by disrupting viral RNA synthesis .

Enzyme Inhibition

The compound's interaction with enzymes such as TP has been explored. Inhibition of TP is crucial because it is implicated in tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo framework can enhance inhibitory potency against TP .

Case Studies

  • Dengue Virus Inhibition : A series of experiments showed that derivatives of pyrazolo compounds significantly inhibited dengue virus replication. The findings indicated that structural modifications could lead to enhanced antiviral efficacy.
  • Antitumor Effects : In vitro assays using human cancer cell lines (e.g., MCF-7 and K-562) revealed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Data Summary

Biological ActivityTargetOutcome
AntiviralDengue VirusSignificant inhibition of viral replication
AnticancerVarious Human Cell LinesInduction of apoptosis and inhibition of proliferation
Enzyme InhibitionThymidine PhosphorylasePotent inhibitor leading to reduced tumor growth

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